molecular formula C₄¹³C₃H₁₃N₃O₃S B1160592 Oxamyl-13C3

Oxamyl-13C3

Cat. No.: B1160592
M. Wt: 222.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxamyl-13C3 is a carbon-13 labeled stable isotope of the carbamate pesticide oxamyl, serving as a critical internal standard for precise analytical quantification. This compound is primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS) applications for the accurate detection and measurement of oxamyl residues in environmental and biological samples . The incorporation of the 13C3 label provides a definitive mass shift, minimizing matrix interference and enabling highly reliable data in complex samples. Oxamyl is a carbamate insecticide, acaricide, and nematicide used on a variety of field crops, vegetables, and fruits . Its mode of action involves the reversible inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to the accumulation of acetylcholine and resulting in a cholinergic toxidrome . Research into oxamyl is vital due to its high toxicity to mammals and its potential for environmental contamination, with instances of its misuse in poisoned baits representing a significant risk to public health and non-target organisms . As such, this compound is an indispensable tool for environmental monitoring, food safety testing (e.g., ensuring compliance with maximum residue limits (MRLs)), and toxicological research . This product is intended For Research Use Only and is strictly not for use in humans, animals, or as a drug, pesticide, or for any other application not explicitly intended for scientific investigation. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for complete handling and hazard information prior to use .

Properties

Molecular Formula

C₄¹³C₃H₁₃N₃O₃S

Molecular Weight

222.24

Synonyms

2-(Dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxo-ethanimidothioic Acid Methyl Ester-13C3;  N’,N’-Dimethyl-N-[(methylcarbamoyl)oxy]-1-thio-Oxamimidic Acid Methyl Ester-13C3;  Methylcarbamic Acid O-[[[(dimethylcarbamoyl)methylthio]methylene]amino]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Isotopic Variants of Oxamyl

Oxamyl-1-13C
  • Molecular Formula : 13CC6H13N3O3S
  • Molecular Weight : 220.25 g/mol
  • Key Differences :
    • Contains a single 13C atom, compared to three in Oxamyl-13C3.
    • Lower isotopic enrichment cost due to fewer labeled positions.
    • Applications: Primarily used in single-carbon metabolic tracking, whereas this compound is preferred for multi-carbon pathway studies .

Table 1: Isotopic Variants of Oxamyl

Compound Isotopic Labeling Molecular Weight (g/mol) Isotopic Purity Primary Application
This compound 3 × 13C 222.24 99 atom% 13C Metabolic/environmental tracing
Oxamyl-1-13C 1 × 13C 220.25 99 atom% 13C Single-carbon MS calibration

Structural Analogs: Carbamate Pesticides

Aldicarb
  • Molecular Formula : C7H14N2O2S
  • Molecular Weight : 190.26 g/mol
  • Comparison :
    • Both are carbamates with acetylcholinesterase inhibition activity.
    • This compound degrades faster in soil (half-life ~5–10 days) compared to Aldicarb (half-life ~30 days), reducing environmental persistence .
    • Aldicarb lacks isotopic labeling, limiting its utility in tracer studies.
Methomyl
  • Molecular Formula : C5H10N2O2S
  • Molecular Weight : 162.21 g/mol
  • Comparison: Methomyl is less toxic (LD50 oral rat: 17 mg/kg) than Oxamyl (LD50 oral rat: 5.4 mg/kg) but shares similar insecticidal mechanisms. No commercial 13C-labeled Methomyl variants exist, restricting advanced metabolic research .

Table 2: Structural Analogs of this compound

Compound Molecular Weight (g/mol) Toxicity (LD50, rat oral) Environmental Half-Life Isotopic Versions Available?
This compound 222.24 5.4 mg/kg 5–10 days Yes
Aldicarb 190.26 0.93 mg/kg ~30 days No
Methomyl 162.21 17 mg/kg 3–7 days No

Functional Analogs: Isotope-Labeled Pesticides

Atrazine-13C3
  • Molecular Formula : C8^13C3H14ClN5
  • Molecular Weight : 227.64 g/mol
  • Comparison :
    • Used similarly as an isotopic tracer in herbicide studies.
    • Atrazine-13C3 has higher soil adsorption (Koc = 100 mL/g) than this compound (Koc = 30 mL/g), affecting mobility in aquatic systems .
Imidacloprid-13C6
  • Molecular Formula : C9^13C6H10ClN5O2
  • Molecular Weight : 311.71 g/mol
  • Comparison: A neonicotinoid with distinct neurotoxic action vs. Oxamyl’s carbamate activity. Both are used in residue analysis, but Imidacloprid-13C6 requires higher detection sensitivity due to lower field application rates .

Table 3: Functional Analogs in Isotope-Labeled Pesticide Research

Compound Pesticide Class Molecular Weight (g/mol) Primary Use Detection Method
This compound Carbamate 222.24 Metabolic/environmental tracing LC-MS/MS, NMR
Atrazine-13C3 Triazine herbicide 227.64 Groundwater contamination studies GC-HRMS
Imidacloprid-13C6 Neonicotinoid 311.71 Pollinator exposure research UPLC-QTOF

Research Implications and Limitations

  • Advantages of this compound :
    • Enables precise quantification in multi-residue analyses (e.g., EPA Method 531.1) .
    • Reduces false positives in MS by distinguishing labeled analytes from environmental background signals .
  • Limitations: High synthesis cost due to multi-isotopic labeling; single-step 13C incorporation yields <70% efficiency . Not suitable for long-term ecological studies due to shorter half-life compared to non-labeled carbamates .

Preparation Methods

Direct Synthesis from ¹³C-Labeled Precursors

This approach involves using ¹³C-enriched starting materials to build the labeled structure.

Step 1: Preparation of ¹³C-Labeled Methylamine

Methylamine (CH₃NH₂) is a critical precursor. To introduce ¹³C, ¹³C-methyl iodide (CH₃I) reacts with ammonia under basic conditions:
NH3+CH3ICH3NH2+HI\text{NH}_3 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{NH}_2 + \text{HI}
¹³C-Labeled Methylamine :
NH3+¹³CH3I¹³CH3NH2\text{NH}_3 + \text{¹³CH}_3\text{I} \rightarrow \text{¹³CH}_3\text{NH}_2

Step 2: Formation of Dimethylamino Intermediate

The dimethylamino group is synthesized via alkylation of methylamine:
CH3NH2+CH3I(CH3)2NH+HI\text{CH}_3\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_2\text{NH} + \text{HI}
¹³C-Labeled Dimethylamine :
¹³CH3NH2+¹³CH3I(¹³CH3)2NH\text{¹³CH}_3\text{NH}_2 + \text{¹³CH}_3\text{I} \rightarrow \text{(¹³CH}_3\text{)}_2\text{NH}

Step 3: Coupling with Carbamoyloxy-Thioester Backbone

The labeled dimethylamine reacts with a carbamoyloxy-thioester precursor (e.g., methyl 2-(chloroformyl)thioacetate) to form the final oxamyl structure.

Example Reaction :
(¹³CH3)2NH+Cl-C(O)-O-C(H3)-S-C(O)-NH2This compound\text{(¹³CH}_3\text{)}_2\text{NH} + \text{Cl-C(O)-O-C(H}_3\text{)-S-C(O)-NH}_2 \rightarrow \text{this compound}

Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

  • Catalyst : Triethylamine (TEA) for deprotonation.

Enzymatic or Biocatalytic Labeling

Cell-free systems (e.g., E. coli cell lysates) can synthesize labeled methyl groups using ¹³C-enriched substrates (e.g., ¹³C₃-pyruvate or ¹³C₂-methyl-acetolactate).

Mechanism :

  • Pyruvate → Alanine → Valine/Leucine :

    • ¹³C₃-pyruvate is converted to alanine via alanine transaminase.

    • Alanine is further metabolized to valine/leucine, incorporating ¹³C labels into methyl groups.

  • Selective Labeling with Acetolactate :

    • 2-¹³C-Methyl-acetolactate inhibits acetolactate synthase (ALS), forcing the use of labeled precursors for valine/leucine synthesis.

Advantages :

  • High regioselectivity (70%+ labeling efficiency).

  • Scalability for large-scale production.

Limitations :

  • Requires specialized biocatalysts and buffers.

Isotopic Exchange or Post-Synthetic Labeling

This method involves replacing natural ¹²C with ¹³C in the final product.

Example :

  • Synthesize Unlabeled Oxamyl :
    Standard synthesis routeOxamyl\text{Standard synthesis route} \rightarrow \text{Oxamyl}

  • Isotopic Exchange :

    • Treat oxamyl with ¹³C-labeled methylating agents (e.g., ¹³CH₃I) under acidic or basic conditions.

Challenges :

  • Low yield due to steric hindrance at methyl groups.

  • Risk of over-labeling or side reactions.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS (e.g., Orbitrap) confirms isotopic distribution and purity.

Parameter Value
Exact Mass (M+H)⁺ 222.078 (calculated)
Isotopic Pattern Triply charged ¹³C clusters

Key Peaks :

  • m/z 222.078 : Protonated molecular ion [M+H]⁺.

  • m/z 221.944–224.946 : Qualifier ions for confirmation.

Nuclear Magnetic Resonance (NMR)

  • ¹³C-NMR : Distinct signals for labeled methyl groups (δ 20–50 ppm).

  • ¹H-NMR : Splitting patterns confirm no ¹JCC couplings due to ¹³C labeling.

Performance and Applications

Environmental Monitoring

This compound is used to trace pesticide degradation pathways in water and soil.

Application Method Sensitivity
Water Contamination DART-Orbitrap MS1 ng/mL detection
Soil Metabolism LC-MS/MS with isotopic dilutionQuantitative tracking

Biochemical Studies

  • Protein Binding : Labels help study oxamyl’s interaction with acetylcholinesterase.

  • Metabolic Pathways : Traces ¹³CO₂ release in enzymatic assays.

Q & A

Basic: What methodological approaches ensure high isotopic purity during the synthesis of Oxamyl-13C3?

To synthesize this compound with ≥99 atom % isotopic purity, researchers should employ mass-directed purification techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Isotopic enrichment is validated using nuclear magnetic resonance (NMR) spectroscopy, focusing on the 13C-labeled carbons in the methylamino and dimethylamino groups. Cross-referencing with certified reference materials (CRMs) ensures batch consistency .

Basic: Which analytical methods are optimal for quantifying this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace-level detection. Method validation should include matrix-matched calibration (e.g., soil, water extracts) to correct for ion suppression/enhancement. Quantify using isotope dilution with internal standards (e.g., Oxamyl-d6) to minimize variability .

Advanced: How to design controlled degradation studies for this compound in soil ecosystems?

Design microcosm experiments with soil types varying in pH, organic matter, and microbial activity. Monitor degradation via LC-MS/MS at intervals (0, 7, 14, 30 days). Use sterile controls to distinguish biotic vs. abiotic degradation. Calculate half-lives using first-order kinetics and validate with ANOVA to assess environmental variable impacts .

Advanced: How to resolve contradictory data in this compound residue analysis across studies?

Contradictions often arise from differences in extraction efficiency or detection limits. Conduct a meta-analysis comparing methods (e.g., QuEChERS vs. solid-phase extraction) and statistical power. Replicate conflicting experiments using harmonized protocols and report confidence intervals to identify methodological biases .

Methodological: What protocols ensure accuracy in isotopic ratio measurements for this compound?

Use high-resolution mass spectrometry (HRMS) to resolve 13C3 signals from natural isotopic backgrounds. Calibrate with CRMs and apply correction algorithms for isotopic interference. Report measurements with ±0.5% uncertainty, adhering to ISO/IEC 17025 guidelines for analytical validity .

Advanced: How to design tracer studies using this compound to investigate metabolic pathways in non-target organisms?

Administer sub-lethal doses to model organisms (e.g., Daphnia magna) and track metabolite formation via LC-HRMS. Use stable isotope probing (SIP) to identify 13C-labeled metabolites. Include negative controls (unlabeled Oxamyl) and statistical tests (e.g., t-tests) to confirm isotopic incorporation .

Methodological: How to statistically validate detection limits for this compound in multi-residue pesticide analysis?

Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 and 10, respectively). Perform robustness testing by varying chromatographic conditions (e.g., column temperature, mobile phase pH). Use receiver operating characteristic (ROC) curves to assess specificity in complex matrices .

Advanced: How to ensure reproducibility when using commercial this compound standards across laboratories?

Implement inter-laboratory validation via round-robin testing. Share standardized protocols for sample preparation and instrument calibration. Use consensus values from CRMs and report relative standard deviations (RSD) ≤15% for precision. Document lot-specific certificates of analysis to trace variability .

Methodological: How to integrate this compound into multi-residue analysis workflows for regulatory compliance?

Adopt EPA Method 531.1 or ISO 16308 for aqueous matrices. Optimize SPE conditions (e.g., C18 cartridges) for simultaneous extraction of this compound and co-occurring pesticides. Validate recovery rates (70–120%) across spiked concentrations (0.1–10 µg/L) .

Advanced: How to address detection limit challenges for this compound in legacy soil contamination studies?

Employ pressurized liquid extraction (PLE) with acetone:hexane (1:1) to enhance recovery from aged residues. Couple with dispersive SPE cleanup to reduce matrix effects. Report method detection limits (MDLs) with uncertainty budgets, considering soil heterogeneity and extraction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.